molecular formula C11H8N2O2S B13621249 methyl 6-isothiocyanato-1H-indole-3-carboxylate

methyl 6-isothiocyanato-1H-indole-3-carboxylate

Cat. No.: B13621249
M. Wt: 232.26 g/mol
InChI Key: GBOQQJYQUBZTTN-UHFFFAOYSA-N
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Description

Methyl 6-isothiocyanato-1H-indole-3-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-isothiocyanato-1H-indole-3-carboxylate typically involves the reaction of methyl 6-amino-1H-indole-3-carboxylate with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition . The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-isothiocyanato-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-isothiocyanato-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-isothiocyanato-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in the disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-1H-indole-3-carboxylate
  • Methyl 6-hydroxy-1H-indole-3-carboxylate
  • Methyl 6-bromo-1H-indole-3-carboxylate

Uniqueness

Methyl 6-isothiocyanato-1H-indole-3-carboxylate is unique due to its isothiocyanate group, which imparts distinct reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H8N2O2S

Molecular Weight

232.26 g/mol

IUPAC Name

methyl 6-isothiocyanato-1H-indole-3-carboxylate

InChI

InChI=1S/C11H8N2O2S/c1-15-11(14)9-5-12-10-4-7(13-6-16)2-3-8(9)10/h2-5,12H,1H3

InChI Key

GBOQQJYQUBZTTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C1C=CC(=C2)N=C=S

Origin of Product

United States

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